molecular formula C15H17NO5 B11708176 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester CAS No. 43114-35-8

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester

Cat. No.: B11708176
CAS No.: 43114-35-8
M. Wt: 291.30 g/mol
InChI Key: NYYKWXVQCFNVMM-UHFFFAOYSA-N
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Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.304 g/mol . This compound is characterized by its pyridine ring substituted with carboxylic acid groups and a furan ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives of the furan ring, reduced piperidine derivatives, and various substituted esters and amides .

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(2-furyl)-, dimethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .

Properties

CAS No.

43114-35-8

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

dimethyl 4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H17NO5/c1-8-11(14(17)19-3)13(10-6-5-7-21-10)12(9(2)16-8)15(18)20-4/h5-7,13,16H,1-4H3

InChI Key

NYYKWXVQCFNVMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CO2)C(=O)OC

solubility

21.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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